molecular formula C19H18O5 B167134 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone CAS No. 135161-98-7

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone

Cat. No. B167134
M. Wt: 326.3 g/mol
InChI Key: HQIGXKMUTUJEER-UHFFFAOYSA-N
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Description

“1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone” is a chemical compound with the molecular formula C19H18O5 . It is also known by its synonyms R1128C and 9,10-Anthracenedione .


Molecular Structure Analysis

The molecular structure of “1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone” consists of 19 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The molecular weight of this compound is 326.34 .

Scientific Research Applications

Anthraquinone Derivatives in Pharmacology and Toxicology

Anthraquinone derivatives, including 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone, are known for their varied pharmacological activities. Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a similar compound that has shown potential in pharmacology and toxicology. It exhibits properties such as anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion activities, indicating its potential in treating diseases like cancer, myocardial infarction, atherosclerosis, diabetes, acute pancreatitis, asthma, periodontitis, fatty livers, and neurodegenerative diseases (Cui et al., 2020).

Anticancer Properties

Anthraquinones, including variants similar to 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone, have demonstrated anticancer properties. Studies have shown that these compounds can inhibit the formation of advanced glycation end products and exhibit cytotoxic activities against various cancer cell lines, such as breast and prostate cancer cells (Yoo et al., 2010), (Kanokmedhakul et al., 2005).

Potential in Treating Diabetes

Anthraquinone derivatives are also studied for their antidiabetic activities. Emodin, for instance, enhances glucose tolerance and insulin sensitivity, indicating a potential role in diabetes management (Martorell et al., 2021).

Immune-Boosting and Anti-Viral Efficacy

Some anthraquinone derivatives have shown immune-boosting, anti-inflammatory, and anti-viral efficacy. This makes them potential candidates for therapies against infectious diseases like COVID-19 (Khanal et al., 2020).

Wound Healing and Tissue Regeneration

Emodin, a close derivative, has been shown to promote the healing of excisional wounds in rats, indicating a potential role in tissue regeneration and wound healing (Tang et al., 2007).

Other Biological Activities

Anthraquinones, in general, have been studied for their diverse biological activities such as antimicrobial, antifibrotic, and immunosuppressive effects. These compounds offer a broad therapeutic window, making them promising candidates for various pharmacological applications (Semwal et al., 2021).

properties

IUPAC Name

1,3,6-trihydroxy-8-(3-methylbutyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-9(2)3-4-10-5-11(20)6-13-16(10)19(24)17-14(18(13)23)7-12(21)8-15(17)22/h5-9,20-22H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIGXKMUTUJEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159270
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone

CAS RN

135161-98-7
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135161-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Gamaleldin, HS Bahr, N Millán-Aguiñaga… - 2023 - researchsquare.com
Malaria is a persistent illness that is still a public health issue. On the other hand, marine organisms are considered a rich source of anti‑infective drugs and other medically significant …
Number of citations: 2 www.researchsquare.com

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